6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine
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Overview
Description
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine typically involves the reaction of 6-bromo-4-chloroquinoline with 3-fluoro-2-methylaniline. The reaction is carried out in ethanol under reflux conditions for 18 hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying cellular pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Quinoline derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing selective kinase inhibitors and other biologically active molecules.
Properties
Molecular Formula |
C16H13BrFN3 |
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Molecular Weight |
346.20 g/mol |
IUPAC Name |
6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C16H13BrFN3/c1-9-12(18)3-2-4-14(9)21-16-11-7-10(17)5-6-15(11)20-8-13(16)19/h2-8H,19H2,1H3,(H,20,21) |
InChI Key |
JAPCJNDLNHVCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origin of Product |
United States |
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